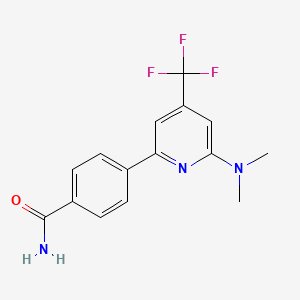
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide
描述
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide is a useful research compound. Its molecular formula is C15H14F3N3O and its molecular weight is 309.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzamide, also referred to as compound 1 , is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a dimethylamino moiety, enhances its biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C15H14F3N3O
- Molar Mass : 309.29 g/mol
- Density : 1.314 g/cm³ (predicted)
- Boiling Point : 595.9 °C (predicted)
- pKa : 3.22 (predicted)
These properties suggest that compound 1 has suitable characteristics for drug formulation and bioavailability.
The biological activity of compound 1 primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The trifluoromethyl and dimethylamino groups enhance the compound's binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways.
Biological Activity Overview
Research indicates that compound 1 exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that compound 1 can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. This is particularly evident in BCR-ABL-expressing cells where it effectively reduces tyrosine phosphorylation, a critical step in cancer signaling pathways .
- Enzyme Inhibition : Compound 1 has been identified as an inhibitor of various kinases, including ABL1. The IC50 values for these interactions range from nanomolar to micromolar concentrations, indicating potent inhibitory effects .
- Biochemical Probes : Its ability to interact with specific proteins makes it a useful biochemical probe for studying molecular interactions and cellular processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of compound 1:
Study 1: Anticancer Efficacy
In vitro assays demonstrated that compound 1 significantly inhibits the growth of K562 leukemia cells with an IC50 value of approximately 67 nM. This study highlights its potential as a lead compound for further development in cancer therapy .
Study 2: Enzyme Interaction
A detailed analysis revealed that compound 1 directly inhibits the ABL kinase domain with an IC50 value of around 54 nM. This specificity is crucial for developing targeted therapies against resistant forms of leukemia .
Study 3: Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between compound 1 and its target enzymes. These studies suggest that the trifluoromethyl group plays a significant role in enhancing binding affinity, contributing to its biological efficacy .
Comparative Biological Activity Table
属性
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-21(2)13-8-11(15(16,17)18)7-12(20-13)9-3-5-10(6-4-9)14(19)22/h3-8H,1-2H3,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBDSEVMNMITTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401179771 | |
| Record name | 4-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208082-00-1 | |
| Record name | 4-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208082-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















